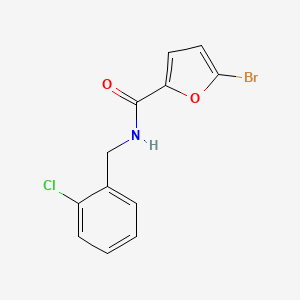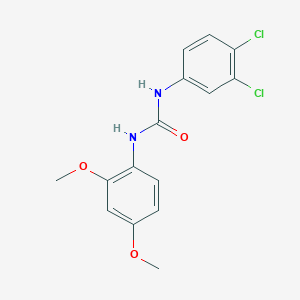
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, also known as DCFPyL, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in prostate cancer imaging.
Mechanism of Action
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide binds to the active site of PSMA, which is a transmembrane protein that is expressed on the surface of prostate cancer cells. The binding of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide to PSMA allows for the visualization of prostate cancer cells using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has been shown to have high specificity and sensitivity for PSMA, making it an effective imaging agent for prostate cancer. Additionally, N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has a relatively short half-life, which allows for rapid clearance from the body and reduced radiation exposure to the patient.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high specificity and sensitivity for PSMA, rapid clearance from the body, and potential for use in PET imaging. However, N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide also has some limitations, including its relatively short half-life and the need for specialized equipment for PET imaging.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, including the development of new synthesis methods to improve yield and purity, the exploration of alternative imaging modalities such as single-photon emission computed tomography (SPECT), and the investigation of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide's potential for use in targeted therapy for prostate cancer.
Conclusion:
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide is a promising small molecule inhibitor that has gained significant attention for its potential use in prostate cancer imaging. Its high specificity and sensitivity for PSMA make it an ideal candidate for PET imaging, and its relatively short half-life allows for rapid clearance from the body and reduced radiation exposure to the patient. However, further research is needed to fully explore the potential of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide for prostate cancer imaging and therapy.
Synthesis Methods
The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dichloroaniline with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in prostate cancer imaging. Prostate-specific membrane antigen (PSMA) is a protein that is overexpressed in prostate cancer cells and is therefore a promising target for imaging and therapy. N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide binds to PSMA with high affinity, making it an ideal candidate for prostate cancer imaging.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIGUUZMRAAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
